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Compound of Interest

Compound Name: 5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-
N-methyl-2-nitroaniline, a key intermediate in various pharmaceutical and chemical research

applications. This document outlines a plausible and detailed synthetic pathway, including

experimental protocols, quantitative data, and characterization information.

Overview of Synthetic Strategy
The synthesis of 5-Bromo-N-methyl-2-nitroaniline can be strategically approached through

two primary routes:

Route A: N-methylation of 5-bromo-2-nitroaniline. This is a direct approach where the

primary amine of the readily available 5-bromo-2-nitroaniline is methylated.

Route B: Bromination of N-methyl-2-nitroaniline. This route involves the electrophilic

bromination of N-methyl-2-nitroaniline. However, this method may present challenges in

achieving the desired regioselectivity due to the directing effects of the N-methyl and nitro

groups, potentially leading to a mixture of isomers.

This guide will focus on Route A, the N-methylation of 5-bromo-2-nitroaniline, as it offers a

more controlled and direct pathway to the target molecule.

Physicochemical Properties
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A summary of the key physicochemical properties of the starting material and the final product

is presented in Table 1.

Table 1: Physicochemical Data of Key Compounds

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Purity (%)

5-Bromo-2-

nitroaniline
C₆H₅BrN₂O₂ 217.02 5228-61-5

Commercially

available

5-Bromo-N-

methyl-2-

nitroaniline

C₇H₇BrN₂O₂ 231.05 302800-13-1 ≥97[1]

Experimental Protocol: N-methylation of 5-bromo-2-
nitroaniline
This section details a robust experimental protocol for the N-methylation of 5-bromo-2-

nitroaniline using dimethyl sulfate.

3.1. Materials and Reagents

5-Bromo-2-nitroaniline

Dimethyl sulfate (Caution: Toxic and carcinogenic)[2]

Sodium bicarbonate (NaHCO₃)

Acetone

Ethyl acetate

Hexane

Deionized water
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3.2. Equipment

Three-neck round-bottom flask

Heating mantle with magnetic stirrer

Reflux condenser with a drying tube

Dropping funnel

Thermometer

Büchner funnel and filtration flask

Rotary evaporator

Standard laboratory glassware

3.3. Reaction Procedure

To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, add 5-bromo-2-nitroaniline (1 equivalent).

Add acetone as the solvent to dissolve the starting material.

Add sodium bicarbonate (2 equivalents) to the reaction mixture.[2]

While stirring under a nitrogen atmosphere, add dimethyl sulfate (2 equivalents) dropwise to

the mixture.[2]

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer

chromatography (TLC) using an ethyl acetate/hexane eluent system.[2]

After the reaction is complete (typically indicated by the disappearance of the starting

material spot on TLC, which may take several hours), cool the mixture to room temperature.

[2]

3.4. Work-up and Purification
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Filter the reaction mixture to remove the sodium bicarbonate.[2]

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

acetone.[2]

Dissolve the residue in ethyl acetate.

Wash the organic layer with deionized water to remove any remaining inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system.

Add hexane dropwise to the ethyl acetate solution of the product until turbidity is observed,

then cool to induce crystallization.[2]

Collect the purified crystals by suction filtration and dry under vacuum.

Characterization Data
The identity and purity of the synthesized 5-Bromo-N-methyl-2-nitroaniline should be

confirmed by spectroscopic methods. Representative NMR data for the starting material and

related compounds are provided for comparison.

Table 2: Representative ¹H and ¹³C NMR Data
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Compound Nucleus Solvent
Chemical Shifts (δ,
ppm)

Aniline ¹H CDCl₃

δ 7.26 (t, J = 6 Hz,

2H), 6.86 (t, J = 9 Hz,

1H), 6.76 (t, J = 6 Hz,

2H), 3.63 (s, 2H)[3]

¹³C CDCl₃
δ 146.57, 129.30,

118.40, 115.12[3]

p-Bromoaniline ¹H CDCl₃

δ 7.17 (d, J = 9 Hz,

2H), 6.49 (d, J = 9 Hz,

2H)[3]

¹³C CDCl₃
δ 145.70, 132.27,

117.00, 110.44[3]

N-Methyl-2-

nitroaniline
¹³C - Spectra available[4]

Note: Specific experimental NMR data for 5-Bromo-N-methyl-2-nitroaniline was not found in

the searched literature. The provided data for related compounds can be used as a reference

for spectral interpretation.

Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-Bromo-N-methyl-2-
nitroaniline via the N-methylation of 5-bromo-2-nitroaniline.
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Caption: Workflow for the synthesis of 5-Bromo-N-methyl-2-nitroaniline.

Safety Considerations
Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be

carried out in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a lab coat.[2]

Acetone and ethyl acetate are flammable solvents. Avoid open flames and ensure proper

ventilation.

Standard laboratory safety procedures should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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